molecular formula C55H100N3O14P B11829071 DSPE-PEG2-mal

DSPE-PEG2-mal

Cat. No.: B11829071
M. Wt: 1058.4 g/mol
InChI Key: PFHIBVKYIUDMIC-ANFMRNGASA-N
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Description

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2-mal) is a compound that combines a phospholipid with a polyethylene glycol (PEG) chain terminated with a maleimide group. This compound is widely used in the field of drug delivery and nanomedicine due to its amphiphilic nature, which allows it to form stable micelles and liposomes .

Chemical Reactions Analysis

1.1. Method 1: Succinimidyl Ester Coupling

This method involves reacting amino-PEG-DSPE with N-succinimidyl-3-(N-maleimido)propionate in solvents like dichloromethane or DMF. The reaction is facilitated by triethylamine to neutralize acidic byproducts .

Reaction Steps :

  • Amino-PEG-DSPE Preparation : The amino group of DSPE is modified with Boc-protected PEG.

  • Maleimide Coupling : The Boc group is removed, and the amine reacts with the succinimidyl ester reagent.

Key Reagents :

  • N-succinimidyl-3-(N-maleimido)propionate

  • Triethylamine

  • Amino-PEG-DSPE

Reaction Conditions :

  • Solvent: CH₂Cl₂ or DMF

  • pH: Neutral

  • Temperature: Room temperature

1.2. Method 2: Carbodiimide-Mediated Coupling

This approach uses ω-(β-[N-maleimido])-PEG-α-succinimidyl carboxylate (Mal-PEG-SC) and DSPE in chloroform with triethylamine .

Reaction Steps :

  • Ligand Activation : Mal-PEG-SC is prepared via succinimidyl carbonate activation.

  • DSPE Coupling : The activated Mal-PEG-SC reacts with the amine group of DSPE.

Key Reagents :

  • Mal-PEG-SC

  • DSPE

  • Triethylamine

Reaction Conditions :

  • Solvent: Chloroform

  • pH: Alkaline (due to triethylamine)

  • Temperature: Room temperature

2.1. Thiol-Maleimide Coupling

The maleimide group undergoes a Michael addition reaction with thiol (-SH) groups, forming a stable thioether bond .

Reaction Scheme :

text
Maleimide + Thiol → Thioether (via Michael Addition)

Key Features :

  • Reactivity : Proceeds efficiently at neutral pH without catalysts.

  • Specificity : High selectivity for thiols over other functional groups.

  • Stability : The product is resistant to hydrolysis and degradation .

2.2. Ligand Conjugation

DSPE-PEG2-mal is used to attach targeting ligands (e.g., antibodies, peptides) to liposomes or micelles. The maleimide group reacts with thiol-containing biomolecules, enabling targeted drug delivery .

Example Reaction :

text
This compound + Thiol-Ligand → Ligand-Conjugated this compound

Applications :

  • Targeted Nanoparticles : Enhanced drug delivery to cancer cells .

  • Immunoliposomes : Antibody-modified liposomes for specific targeting .

3.1. Structural Verification

Techniques :

  • FT-IR : Confirms maleimide (C=O stretch) and PEG (C-O-C stretch) groups .

  • 1H-NMR : Identifies maleimide protons (δ 7.0–7.2 ppm) and PEG signals (δ 3.6–4.0 ppm) .

  • UV-Vis : Maleimide absorption at 260 nm .

3.2. Reaction Efficiency

Parameters :

  • Yield : Typically >90% under optimized conditions .

  • Purity : >95% after purification (e.g., dialysis or chromatography) .

4.1. Targeted Liposomes

This compound is used to functionalize liposomes with targeting ligands, improving drug solubility and reducing toxicity .

Example :

  • Folate-PEG-DSPE : Targets folate receptor-positive cancer cells .

  • Angiopep-2 Conjugation : Brain-targeted micelles for isoliquiritigenin delivery .

6.1. Stability and Pharmacokinetics

Key Findings :

  • ABC Phenomenon : Maleimide-PEG-liposomes show rapid clearance upon second administration despite lower anti-PEG IgM secretion .

  • C3 Activation : Complement component C3 binds to liposome surfaces, promoting phagocytic uptake .

Scientific Research Applications

Key Features of DSPE-PEG2000 Maleimide

  • Purity High purity, ensured by careful synthesis techniques, with no detectable maleimide ring opening by HNMR .
  • Stability Drugs formulated with DSPE-PEG2000 Maleimide exhibit extended plasma half-lives due to the size of the polyethylene glycol component .
  • Cancer Therapeutics Useful in formulating cancer cell-targeting lipid nanoparticles by conjugating bioactive materials .

Scientific Research Applications

DSPE-PEG2000 Maleimide is particularly useful in cancer therapeutic research, where the binding of bioactive molecules to lipid nanoparticles improves the targeting of cancer cells .

Targeted Drug Delivery DSPE-PEG-MAL MW 2k is employed in targeted drug delivery using lipid bilayers to enhance drug solubility . It acts as a self-assembling reagent for preparing PEGylated liposomes or micelles, providing a thiol or cysteine-reactive maleimide group .

PEGylation The polyethylene glycol component offers stealth properties, extends circulation half-life, and reduces non-specific protein binding or cell adhesion . The reactive maleimide bioconjugates target molecules, including antibodies, aptamers, proteins, and peptides .

Accelerated Blood Clearance (ABC) Phenomenon Research has explored the impact of DSPE-PEG2000 Maleimide on the accelerated blood clearance (ABC) phenomenon, where PEGylated liposomes lose their long-circulating characteristics upon repeated administration . Studies have shown that liposomes containing MAL-PEG-DSPE (PL-MAL) induce the ABC phenomenon, potentially independent of anti-polyethylene glycol IgM production .

Functionalization and Targeting Peptide

One of the key features of lipidic formulation is its customizable value, thanks to the presence of the DSPE-PEG (2000) Maleimide lipid in the shell . In fact, using simple chemical reactions, it is possible to attach species such as peptides and fragments of antibodies, exploiting the cysteine residue of the Maleimide compound .

DSPE-PEG (2000) Maleimide Coupling to Peptide Briefly, the DSPE-PEG (2000) Maleimide lipid and the CKAAKN peptide (molar ratio 3:1) were dissolved in N, N-Dimethylformamide (DMF, Sigma Aldrich) at a concentration of 37.5 mM and 50 mM, respectively . Then, the peptide solution was diluted in 0.1 M sodium phosphate buffer (PBS, pH 7.4), and the DSPE-PEG (2000) Maleimide solution was added . This resulted in a final reaction mixture of 1:1 DMF/PBS, a 5 mM peptide, and a 15 mM lipid concentration . The reaction was allowed to proceed at room temperature for 1 h . The resulting mixture (DSPE-PEG (2000)-CKAAKN, hereinafter called functional lipid for brevity) was stored at −20 °C and kept as stock . Before using it in the lipidic formulation, it was diluted in ethanol (1:10 dilution) in a molar ratio of 0.1% .

Biological Activity

DSPE-PEG2-mal (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]) is a functionalized phospholipid utilized in drug delivery systems. Its unique structure allows for bioconjugation with various bioactive molecules, enhancing the targeting and efficacy of lipid nanoparticles (LNPs). This article explores the biological activity of this compound, focusing on its applications in targeted drug delivery, mechanisms of action, and relevant case studies.

Structure and Properties

This compound consists of:

  • DSPE : A phospholipid that facilitates membrane fusion and stability.
  • PEG (Polyethylene Glycol) : Provides hydrophilicity, improving solubility and circulation time.
  • Maleimide Group : Enables specific conjugation to thiol-containing molecules such as peptides and antibodies.

The maleimide functionality is particularly important for creating targeted delivery systems, as it allows for the attachment of ligands that can enhance specificity towards certain cell types.

  • Micelle Formation : this compound can form micelles at low concentrations, which are stable and can encapsulate hydrophobic drugs. The critical micelle concentration (CMC) is approximately 106M10^{-6}M, making it advantageous over other amphiphiles with higher CMCs .
  • Evasion of Immune Response : The PEG chains help the micelles evade macrophage uptake, prolonging the circulation time of the encapsulated drugs in the bloodstream .
  • Targeted Delivery : By modifying the surface of nanoparticles with targeting ligands through the maleimide group, this compound can facilitate targeted drug delivery to specific tissues or cells. This is particularly useful in cancer therapy where precision is crucial .

1. Cancer Therapy

This compound has been extensively studied for its application in cancer therapeutics. The ability to conjugate with antibodies or peptides allows for enhanced targeting of cancer cells, reducing off-target effects and improving therapeutic outcomes. For instance, immunoliposomes created using this compound have shown increased efficacy against non-Hodgkin’s lymphoma by specifically binding to CD22 antigens .

2. Neurological Applications

Recent studies have explored the use of this compound in delivering drugs across the blood-brain barrier (BBB). For example, a novel micelle system loaded with isoliquiritigenin was modified with angiopep-2 to enhance BBB penetration, demonstrating significantly improved accumulation in brain tissues compared to conventional delivery methods .

Research Findings and Case Studies

Study Findings
Lee et al., 2014Demonstrated that DSPE-PEG micelles could effectively deliver rifampicin and paclitaxel for respiratory diseases, showing superior stability and targeting efficiency compared to traditional carriers .
Zhang et al., 2022Developed a DSPE-PEG2000 micelle loaded with isoliquiritigenin modified with angiopep-2, achieving enhanced brain targeting and improved therapeutic effects in ischemic stroke models .
Lopes de Menezes et al., 2021Created doxorubicin-loaded immunoliposomes using this compound that exhibited increased tumor accumulation and reduced systemic toxicity compared to non-targeted formulations .

Properties

Molecular Formula

C55H100N3O14P

Molecular Weight

1058.4 g/mol

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C55H100N3O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-54(63)69-47-49(72-55(64)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-71-73(65,66)70-44-40-57-51(60)38-42-67-45-46-68-43-39-56-50(59)37-41-58-52(61)35-36-53(58)62/h35-36,49H,3-34,37-48H2,1-2H3,(H,56,59)(H,57,60)(H,65,66)/t49-/m1/s1

InChI Key

PFHIBVKYIUDMIC-ANFMRNGASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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